molecular formula C17H17N5O4S B2583119 N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide CAS No. 1105223-07-1

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2583119
CAS No.: 1105223-07-1
M. Wt: 387.41
InChI Key: PBJQVDTUYJBCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a nitrofuran moiety, and a piperazine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and nitrofuran intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The nitrofuran moiety is often prepared via nitration of a furan derivative. The final step involves coupling the benzothiazole and nitrofuran intermediates with the piperazine group under controlled conditions, often using a coupling agent like N,N’-carbonyldiimidazole (CDI) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Large-scale production may also require the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the nitrofuran moiety.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide stands out due to its unique combination of a benzothiazole ring, nitrofuran moiety, and piperazine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-20-6-8-21(9-7-20)17-19-12-3-2-11(10-14(12)27-17)18-16(23)13-4-5-15(26-13)22(24)25/h2-5,10H,6-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQVDTUYJBCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.